molecular formula C21H24N4O2S B2885041 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-73-1

2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2885041
CAS No.: 627048-73-1
M. Wt: 396.51
InChI Key: IKVYQRNKBQWKEF-UHFFFAOYSA-N
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Description

2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-component reactions. One common method is the one-pot multi-component condensation reaction of dimedone, 6-amino-1,3-dimethyluracil, and aldehydes . This reaction is often catalyzed by basic catalysts such as DABCO under solvent-free conditions at elevated temperatures (e.g., 90°C) . The process is efficient, reducing reaction time and increasing product yield while adhering to green chemistry principles.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Biological Activity

2-(Isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound belonging to the class of pyrimidoquinolines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound based on available research findings.

  • Molecular Formula : C23H28N4O2S
  • Molecular Weight : 424.6 g/mol
  • CAS Number : 631855-03-3

Antimalarial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimalarial properties. For instance, a study evaluated various synthesized quinoline derivatives against Plasmodium falciparum, revealing moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 μg/mL. Certain compounds demonstrated superior activity compared to established antimalarial agents like chloroquine .

Antifungal Activity

In another study focused on antifungal properties, the synthesized pyrimidoquinoline derivatives were tested against several fungal strains, including Candida albicans and Candida tropicalis. The results showed that some compounds exhibited notable antifungal activity with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL . This suggests that this compound could be a promising candidate for further antifungal drug development.

Anticancer Potential

The anticancer potential of pyrimidine and quinoline derivatives has also been explored. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation significantly. For example, specific compounds showed IC50 values lower than 1.00 µM against various cancer cell lines . The mechanism of action is thought to involve the inhibition of key cellular pathways that regulate cell growth and survival.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological processes including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Binding : It may bind to cellular receptors influencing signaling pathways related to cell proliferation and apoptosis.

The exact molecular targets require further investigation but are crucial for understanding the compound's full therapeutic potential.

Case Studies and Research Findings

StudyFocusKey Findings
Antimalarial ActivityCompounds showed IC50 values from 0.014–5.87 μg/mL against P. falciparum.
Antifungal ActivityNotable antifungal activity with MIC values between 1–4 μg/mL against multiple Candida species.
Anticancer PotentialSignificant inhibition on cancer cell lines with IC50 < 1.00 µM for certain derivatives.

Properties

IUPAC Name

8,8-dimethyl-2-propan-2-ylsulfanyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-11(2)28-20-24-18-17(19(27)25-20)15(12-5-7-22-8-6-12)16-13(23-18)9-21(3,4)10-14(16)26/h5-8,11,15H,9-10H2,1-4H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVYQRNKBQWKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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